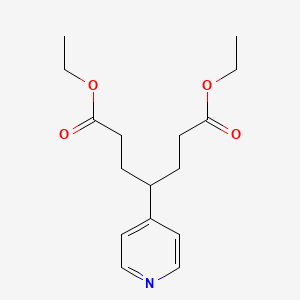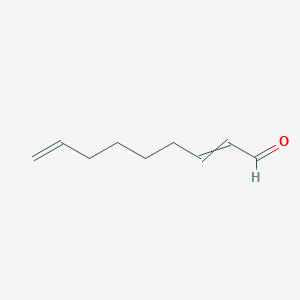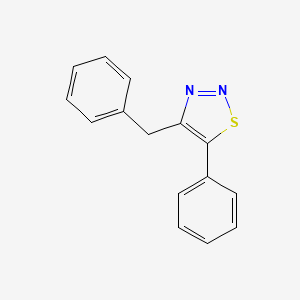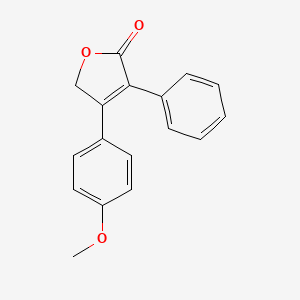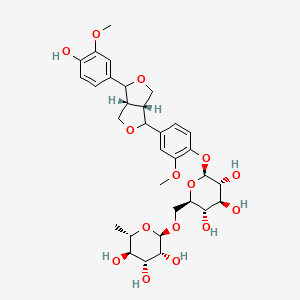![molecular formula C9H15NO B14331152 Octahydro-3H-pyrrolo[1,2-a]azepin-3-one CAS No. 111633-57-9](/img/structure/B14331152.png)
Octahydro-3H-pyrrolo[1,2-a]azepin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octahydro-3H-pyrrolo[1,2-a]azepin-3-one is a nitrogen-containing heterocyclic compoundThis compound features a unique structure that includes a pyrrole ring fused with an azepine ring, making it an attractive scaffold for drug discovery and other scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Octahydro-3H-pyrrolo[1,2-a]azepin-3-one typically involves multi-step processes. One common method includes the cyclization of pyrrole-derived intermediates. The process can be broken down into several stages:
Preparation of Pyrrole-Derived Intermediates: This involves the formation of α,β-alkynyl ketones from pyrrole derivatives.
Sonogashira Cross-Coupling: Introduction of various groups into the alkyne using Sonogashira cross-coupling reactions.
Formation of Pyrazole: Reaction between α,β-alkynyls and hydrazine monohydrate to form pyrazole intermediates.
Cyclization: Gold-catalyzed cyclization of pyrazoles by alkyne groups.
Final Cyclization: Cyclization using sodium hydride (NaH) to form the final product.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and other advanced technologies to enhance yield and purity while reducing production costs .
Análisis De Reacciones Químicas
Types of Reactions
Octahydro-3H-pyrrolo[1,2-a]azepin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the nitrogen atom in the ring.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Aplicaciones Científicas De Investigación
Octahydro-3H-pyrrolo[1,2-a]azepin-3-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antiviral, and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antitumor activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mecanismo De Acción
The mechanism of action of Octahydro-3H-pyrrolo[1,2-a]azepin-3-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinase activity, which is crucial for cell signaling and proliferation. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Octahydro-3H-pyrrolo[1,2-a]azepin-3-one can be compared with other similar nitrogen-containing heterocycles, such as:
Pyrrolopyrazine: Known for its antimicrobial and antiviral activities.
Pyrrolopyridine: Exhibits significant kinase inhibitory activity.
Azepine Derivatives: Used in the synthesis of various pharmaceuticals and organic materials
These compounds share similar structural features but differ in their specific biological activities and applications, highlighting the uniqueness of this compound .
Propiedades
Número CAS |
111633-57-9 |
|---|---|
Fórmula molecular |
C9H15NO |
Peso molecular |
153.22 g/mol |
Nombre IUPAC |
1,2,5,6,7,8,9,9a-octahydropyrrolo[1,2-a]azepin-3-one |
InChI |
InChI=1S/C9H15NO/c11-9-6-5-8-4-2-1-3-7-10(8)9/h8H,1-7H2 |
Clave InChI |
RYNPVMASEVYKPL-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2CCC(=O)N2CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





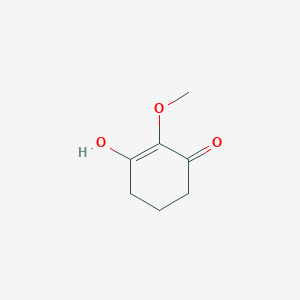
![Cyclopentyl(phenyl)[2-(piperidin-1-yl)ethyl]silanol](/img/structure/B14331089.png)

![Methyl 4-[(propan-2-yl)sulfanyl]butanoate](/img/structure/B14331109.png)
